molecular formula C21H28N2O3S B3090815 4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide CAS No. 1214160-37-8

4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide

Cat. No.: B3090815
CAS No.: 1214160-37-8
M. Wt: 388.5 g/mol
InChI Key: OSRXWSQCLJVRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a sulfonylamino group attached to a phenyl ring, which is further connected to a pentanamide chain

Preparation Methods

The synthesis of 4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Chemical Reactions Analysis

4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group plays a crucial role in its biological activity, potentially inhibiting enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

When compared to similar compounds, 4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide stands out due to its unique combination of a sulfonylamino group and a pentanamide chain. Similar compounds include:

Properties

IUPAC Name

4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15(2)14-20(21(24)22-17(4)18-8-6-5-7-9-18)23-27(25,26)19-12-10-16(3)11-13-19/h5-13,15,17,20,23H,14H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRXWSQCLJVRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide
Reactant of Route 2
Reactant of Route 2
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide
Reactant of Route 4
Reactant of Route 4
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide
Reactant of Route 5
Reactant of Route 5
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide
Reactant of Route 6
Reactant of Route 6
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.